molecular formula C10H16O2 B1205099 (-)-trans-Chrysanthemic acid CAS No. 705-16-8

(-)-trans-Chrysanthemic acid

Cat. No.: B1205099
CAS No.: 705-16-8
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-JGVFFNPUSA-N
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Description

(-)-trans-Chrysanthemic acid is a naturally occurring organic compound that belongs to the class of monoterpenoids. It is a key component of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. The compound is known for its insecticidal properties and is widely used in the formulation of various insecticides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-Chrysanthemic acid typically involves the cyclization of geranyl pyrophosphate to form chrysanthemyl pyrophosphate, which is then hydrolyzed to produce chrysanthemic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and hydrolysis processes.

Industrial Production Methods: Industrial production of this compound involves the extraction of pyrethrins from chrysanthemum flowers, followed by the separation and purification of the acid. This process may include solvent extraction, distillation, and crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (-)-trans-Chrysanthemic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chrysanthemic acid derivatives.

    Reduction: Reduction reactions can convert chrysanthemic acid into its corresponding alcohol.

    Substitution: Substitution reactions can introduce different functional groups into the chrysanthemic acid molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Chrysanthemic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Chrysanthemic alcohol.

    Substitution: Various substituted chrysanthemic acid derivatives.

Scientific Research Applications

Chemistry: (-)-trans-Chrysanthemic acid is used as a precursor in the synthesis of various pyrethroid insecticides. Its unique structure makes it an important compound in organic synthesis and chemical research.

Biology: In biological studies, this compound is used to investigate the mechanisms of insecticidal action and resistance. It serves as a model compound for studying the interaction of insecticides with biological membranes and enzymes.

Medicine: While this compound itself is not used directly in medicine, its derivatives, such as pyrethroids, are studied for their potential therapeutic applications, including their use as antiparasitic agents.

Industry: In the industrial sector, this compound is a key ingredient in the formulation of insecticides used in agriculture, public health, and household pest control. Its effectiveness and low toxicity to humans and animals make it a valuable compound in pest management.

Mechanism of Action

The insecticidal action of (-)-trans-Chrysanthemic acid and its derivatives involves the disruption of sodium ion channels in the nervous system of insects. By binding to these channels, the compound prolongs the opening of the channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect. This mechanism targets the nervous system of insects specifically, making it highly effective as an insecticide.

Comparison with Similar Compounds

    Pyrethrins: Natural insecticides derived from chrysanthemum flowers, similar in structure and function to (-)-trans-Chrysanthemic acid.

    Pyrethroids: Synthetic analogs of pyrethrins, designed to enhance stability and insecticidal activity.

    Permethrin: A widely used pyrethroid with similar insecticidal properties.

Uniqueness: this compound is unique due to its natural origin and its role as a precursor to both natural and synthetic insecticides. Its specific structure allows for effective interaction with insect sodium ion channels, making it a potent insecticide with low toxicity to non-target organisms.

Properties

IUPAC Name

(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPRKKSAJMMEW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883820, DTXSID60883558
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Record name dl-trans-Chrysanthemumic acid
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-16-8, 2259-14-5
Record name trans-Chrysanthemic acid
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Record name (1S,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Chrysanthemic acid dl-trans-form
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Record name Chrysanthemic acid l-trans-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)-rel-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Record name dl-trans-Chrysanthemumic acid
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Record name (1S-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
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Record name CHRYSANTHEMIC ACID, TRANS-(±)-
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Record name CHRYSANTHEMIC ACID, TRANS-(-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (-)-trans-Chrysanthemic acid?

A1: The molecular formula of this compound is C10H16O2, and its molecular weight is 168.23 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: [] provides insights into Carbon-13 nuclear magnetic resonance (13C NMR) spectral data for this compound and related compounds. This data helps in understanding the structural features and stereochemistry of the molecule.

Q3: What is the absolute configuration of (+)-trans-Chrysanthemic acid?

A3: The absolute configuration of (+)-trans-Chrysanthemic acid has been confirmed as 1R,2R through three-dimensional X-ray analysis of its p-bromoanilide derivative. []

Q4: What are some synthetic routes to trans-Chrysanthemic acid?

A4: Numerous synthetic approaches have been explored:

  • From Natural Products: Synthesis from (+)-Δ3-Carene has been reported. [, ] Other natural product precursors include (+)-limonene and α-terpineol. []
  • From 4-Acetyl-2-Carene: This method involves methylation, ozonolysis, and lead tetraacetate oxidation to yield cis-dihydrochrysanthemolactone, a precursor to trans-Chrysanthemic acid. [, ]
  • From Isomeric Compounds: A stereoselective synthesis utilizes the isomeric relationship between dimethyl dimedone and chrysanthemic acid. [] This method utilizes a lipase for enantioselective isomerisation to produce (1R)-cis- and (1R)-trans-chrysanthemic acid.
  • From 2-methylbut-3-yn-2-ol: This method utilizes inexpensive starting materials and features a carbene addition reaction to build the cyclopropane ring. []
  • Via Ketene Cycloaddition: This approach utilizes [2+2] cycloaddition of dichloroketene with 2,5-dimethyl-2,4-hexadiene, followed by reductive removal of chlorine and a Favorskii-type ring contraction. []
  • Stereoselective Reduction: This method involves stereoselective reduction of an intermediate allenic cyclopropane. []

Q5: Are there any notable chemical reactions involving this compound?

A5: Yes, several reactions have been studied:

  • Lactonization: this compound undergoes lactonization under specific conditions to yield (-)-cis-dihydrochrysanthemo-δ-lactone. [, ] This reaction is reversible and demonstrates lacto-enoic tautomerism.
  • Thermal Decomposition: Heating trans-Chrysanthemic acid with pyridine hydrochloride at high temperatures results in ring-opening reactions and formation of various products, including butanolides and pentenolides. []
  • Photosensitized Oxygenation: Studies have shown a significant difference in reactivity between cis and trans isomers of Chrysanthemic acid during photosensitized oxygenation. []

Q6: What is the primary use of this compound?

A6: this compound is a crucial component of pyrethroid insecticides. These insecticides are highly effective against insects while posing low toxicity to mammals. [, , ]

Q7: How does the structure of pyrethroids, specifically the trans-Chrysanthemic acid moiety, influence their insecticidal activity?

A7: Research suggests that the spatial arrangement of atoms within the trans-Chrysanthemic acid moiety is essential for binding to target sites within insects. Modifications to this structure can significantly impact insecticidal potency. []

Q8: How does the activity of Bioallethrin, a (+)-trans-Chrysanthemic acid ester, compare to allethrin, the (±)-cis, trans-isomer mixture?

A8: Bioallethrin demonstrates superior insecticidal activity compared to allethrin against several insect species, including houseflies, grain beetles, and mosquito larvae. This highlights the importance of stereochemistry for biological activity. []

Q9: Why is the optical purity of trans-Chrysanthemic acid important for insecticidal activity?

A9: The (+)-trans-Chrysanthemic acid enantiomer exhibits significantly higher insecticidal activity compared to the this compound enantiomer. This highlights the crucial role of chirality in biological activity. [, ]

Q10: What methods are available for resolving racemic trans-Chrysanthemic acid into its enantiomers?

A10: Various resolving agents have been employed:

  • Quinine Salts: Fractional crystallization of quinine salts allows for the isolation of optically pure this compound and (+)-cis-Chrysanthemic acid. []
  • α-Phenylethylamine Salts: Utilizing (+)-α-phenylethylamine allows for the separation of the (-)-cis-Chrysanthemic acid enantiomer. []
  • 2-Benzylamino Alcohols: These resolving agents, synthesized from various L-amino acids, have shown success in separating both (+)-trans and this compound enantiomers. [, ]

Q11: What is the "racemate cage" effect and how does it impact the enantiomeric separation of trans-Chrysanthemic acid?

A11: The racemate cage effect describes the phenomenon where specific salt formations (p1,n1 salts) combined with substrate self-association hinder the complete separation of the major enantiomer in non-racemic mixtures. This has implications for efficient enantiomeric enrichment of trans-Chrysanthemic acid. [, ]

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